Guanidine-15N3 hydrochloride

Description

Overview of Guanidine-15N3 Hydrochloride as a Research Probe

This compound stands out as a particularly valuable research probe due to the ubiquitous nature of the guanidinium (B1211019) group in biological macromolecules. This functional group is a key component of the amino acid arginine, a fundamental building block of proteins. By introducing this compound into experimental systems, researchers can effectively label proteins and study their synthesis, structure, and function.

The presence of three ¹⁵N atoms per molecule provides a strong and distinct signal in both NMR and mass spectrometry analyses, enhancing the sensitivity and accuracy of these techniques. This makes it an ideal tracer for a variety of applications, including studies of nitrogen metabolism, protein synthesis, and the investigation of enzyme mechanisms. cymitquimica.com Furthermore, guanidine (B92328) hydrochloride itself is a well-known protein denaturant, and its isotopically labeled form can be used to study the processes of protein folding and unfolding in detail. wikipedia.orgplos.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | CH₆Cl¹⁵N₃ |

| Molecular Weight | 98.51 g/mol sigmaaldrich.com |

| Isotopic Purity (¹⁵N) | Typically ≥98 atom % sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Melting Point | 185-189 °C sigmaaldrich.com |

| CAS Number | 121616-39-5 sigmaaldrich.com |

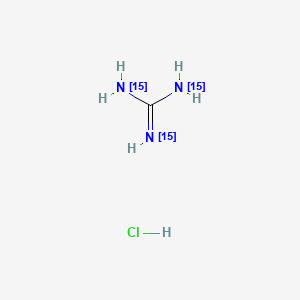

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i2+1,3+1,4+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJJBBJSCAKJQF-ZNYUTZBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=[15NH])([15NH2])[15NH2].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746056 | |

| Record name | (~15~N_3_)Guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121616-39-5 | |

| Record name | (~15~N_3_)Guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidine-15N3 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for Guanidine 15n3 Hydrochloride and Its Analogs

Advanced Synthetic Methodologies for Isotopic Incorporation

The introduction of stable isotopes, such as ¹⁵N and ¹³C, into guanidine (B92328) and its derivatives is crucial for a range of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These labeled compounds serve as tracers to elucidate reaction mechanisms and protein structures. medchemexpress.comnih.gov

Direct ¹⁵N Labeling Approaches

Direct labeling methods are fundamental to the synthesis of Guanidine-15N3 hydrochloride. These approaches typically involve the use of a commercially available, highly enriched ¹⁵N source. For instance, the synthesis of [¹⁵N₃]-guanidine hydrochloride can be achieved through the reaction of a suitable precursor with a ¹⁵N-labeled reagent. d-nb.info

A common strategy involves the reaction of methyl cyanoacetate (B8463686) with [¹⁵N₃]-guanidine hydrochloride under basic conditions to produce [¹⁵N₁,¹⁵N₃,H₂¹⁵N(C₂)]-2,6-diaminopyrimidin-4-one, a precursor for more complex labeled molecules. d-nb.info This method provides a cost-effective route to derivatives with complementary ¹⁵N-labeling patterns. d-nb.info The resulting labeled guanidine derivatives are essential for studying their binding processes to biological targets like RNA using advanced NMR spectroscopic methods. d-nb.info

Strategies for Multi-Isotopic Labeling (e.g., ¹³C, ¹⁵N)

For more detailed structural and mechanistic investigations, the dual labeling of guanidine with both ¹³C and ¹⁵N isotopes is often necessary. medchemexpress.comnih.gov Guanidine-¹³C,¹⁵N₃ hydrochloride is a commercially available reagent that serves as a starting material for these purposes. sigmaaldrich.comchemicalbook.com This dual-labeled compound is particularly useful in bottom-up proteomics as a buffer for enzymatic digestion. isotope.com

The synthesis of multi-labeled compounds can be complex, often requiring a multi-step approach. For example, the formation of ¹³C- and ¹⁵N-labeled guanidinohydantoin (B12948520) from guanosine (B1672433) oxidation with singlet oxygen has been studied to understand its structure and formation mechanism. nih.gov Such studies utilize ¹⁵N and ¹³C NMR to confirm the structure of the resulting diastereomers. nih.gov The selective incorporation of these isotopes allows for the detailed analysis of molecular transformations. rsc.org

Table 1: Examples of Isotopically Labeled Guanidine Compounds

| Compound Name | Isotopic Label(s) | CAS Number | Molecular Weight ( g/mol ) | Atom % ¹³C | Atom % ¹⁵N |

| Guanidine-¹³C,¹⁵N₃ hydrochloride | ¹³C, ¹⁵N | 285977-73-3 | 99.50 | 99 | 98 |

| Guanidine·HBr (¹³C, ¹⁵N₃) | ¹³C, ¹⁵N | 181517-01-1 | 143.96 | 99 | 98 |

| [¹⁵N₃]-Guanidine hydrochloride | ¹⁵N | - | - | - | - |

This table is generated based on available data and may not be exhaustive. sigmaaldrich.comisotope.com

Guanidinylation Reactions for Complex Molecule Synthesis

Guanidinylation, the process of adding a guanidinyl group to a molecule, is a cornerstone of synthesizing complex guanidine-containing compounds. researchgate.net This reaction typically involves the treatment of an amine with an electrophilic amidine species. researchgate.net

Utilizing Electrophilic Amidine Precursors in Guanidinylation

A common and effective approach to guanidinylation involves the use of electrophilic amidine precursors. researchgate.net Reagents such as N,N'-di-Boc-thiourea, when activated, can efficiently guanidinylate primary and secondary amines. nih.gov The choice of the guanylating agent is critical and often depends on the specific substrate and desired substitution pattern of the final guanidine derivative. researchgate.net

The synthesis of substituted guanidines can also be achieved through the reaction of amines with carbodiimides, a method that has gained significant attention. researchgate.net Various catalysts, including those based on zinc, can facilitate the addition of amines to carbodiimides, providing an atom-economical route to guanidines. researchgate.net

Cyclocondensation and Heterocycle Formation via this compound

This compound is a key reagent in cyclocondensation reactions to form a variety of nitrogen-containing heterocycles, which are prevalent in biologically active molecules. d-nb.infotubitak.gov.tr For example, it can be condensed with other molecules to synthesize labeled pyrimidine (B1678525) derivatives. d-nb.inforesearchgate.net

The reaction of this compound with a dicarbonyl compound or its equivalent is a fundamental method for constructing the pyrimidine ring. semanticscholar.org This strategy has been employed in the synthesis of labeled precursors for complex biomolecules like methotrexate (B535133). researchgate.net The resulting heterocyclic compounds are crucial for studying biological processes and for the development of new therapeutic agents. tubitak.gov.trtandfonline.com

Advanced Reaction Conditions and Catalysis in Guanidine Synthesis (e.g., Ultrasound-Assisted Methods)

To improve the efficiency and environmental footprint of guanidine synthesis, advanced reaction conditions and catalysts are being explored. Ultrasound-assisted synthesis has emerged as a powerful technique, often leading to shorter reaction times, higher yields, and milder conditions. lookchem.comlookchem.comuum.edu.my

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Pyrimidines

| Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Enones and Guanidine | Conventional Heating (4-6 hours) | 4-6 hours | - | rsc.org |

| Enones and Guanidine | Ultrasound (KOH, ethanol, 50°C) | 20-30 minutes | 86-94 | rsc.org |

| β-diketone and Guanidine hydrochloride | Conventional Heating | Longer | Lower (35-72) | rsc.org |

| β-diketone and Guanidine hydrochloride | Ultrasound (Na₂CO₃, NaOH, or NaOEt, 60-70°C) | Shorter | Higher (72-80) | rsc.org |

This table illustrates the general advantages of ultrasound-assisted synthesis as reported in the literature.

Derivatization for Functionalization and Probe Development

The strategic chemical modification, or derivatization, of molecules containing the guanidinium (B1211019) group is a cornerstone of functionalization and molecular probe development. This compound, with its stable isotopic labels, serves as a powerful precursor or target in these strategies. Derivatization leverages the unique chemical properties of the guanidinium moiety to introduce new functionalities, such as reporter groups or linkers, thereby creating sophisticated tools for biochemical and biomedical research. These modifications are primarily aimed at enhancing analytical detection, enabling precise quantification, and elucidating biological interactions.

A predominant application of this strategy is in the field of proteomics. The chemical process known as guanidination involves the conversion of primary amines, most notably the ε-amino group of lysine (B10760008) residues within peptides and proteins, into guanidinium groups. liverpool.ac.ukresearchgate.net When this reaction is performed using an isotopically labeled reagent, such as a derivative of ¹⁵N-labeled O-methylisourea, the stable isotope is incorporated into the target protein or peptide. nih.govnih.gov

This derivatization offers several analytical advantages for mass spectrometry (MS), a primary tool in proteomics:

Enhanced Signal Intensity : The conversion of lysine to a homoarginine residue increases the gas-phase basicity (proton affinity) of the peptide. researchgate.net This leads to more efficient ionization and, consequently, a stronger signal in MS analysis, improving the sensitivity of detection. researchgate.net

Improved Peptide Fragmentation : The presence of the highly basic guanidinium group can direct fragmentation patterns during tandem mass spectrometry (MS/MS), often leading to more extensive and predictable ion series, which simplifies peptide sequencing and protein identification. nih.govnih.gov

Quantitative Analysis : By using "heavy" (e.g., ¹⁵N) and "light" (e.g., ¹⁴N) versions of the guanidinating reagent to label different sample populations (e.g., control vs. treated), researchers can perform accurate relative quantification. nih.govnih.gov The mass difference between the isotopically labeled peptides allows for their simultaneous analysis and the calculation of their relative abundance by comparing peak intensities in the mass spectrum. nih.gov This differential labeling approach is a powerful method for studying changes in protein expression. nih.gov

Beyond proteomics, derivatization strategies are employed to create probes for other analytical platforms. The guanidine group can be modified to attach reporter molecules, such as fluorophores. nih.gov This allows for the development of fluorescent probes that can be used in techniques like high-performance liquid chromatography (HPLC) or cellular imaging to track the molecule's localization and concentration.

Furthermore, the derivatization concept extends to the functionalization of guanidine-containing molecules themselves to facilitate their detection. For instance, reagents can be used to modify the guanidine group to make it more amenable to analysis by liquid chromatography-mass spectrometry (LC-MS), enabling sensitive quantification in complex biological or environmental samples.

The functionalization is not limited to small molecules. The guanidinium group is a key component of cell-penetrating peptides (CPPs). researchgate.netmdpi.com Derivatizing dendrimers and other polymer backbones with guanidine moieties creates synthetic analogues of CPPs. researchgate.netmdpi.com These functionalized macromolecules are developed as molecular transporters to deliver drugs and imaging agents across biological membranes. mdpi.com

The following table summarizes key derivatization strategies involving the guanidine functional group for probe development and functionalization.

Table 1: Derivatization Strategies for Functionalization and Probe Development

| Derivatization Strategy | Reagent Example(s) | Target Molecule/Group | Purpose/Application | Analytical Technique(s) |

|---|---|---|---|---|

| Isotopic Labeling via Guanidination | ¹⁵N- or ¹⁴N-labeled O-methylisourea | ε-amino groups of Lysine residues in peptides/proteins | Relative and absolute protein quantification; improved peptide detection. researchgate.netnih.govnih.gov | Mass Spectrometry (MALDI-MS, LC-MS/MS) |

| Direct Arginine Modification | Acylating agents with Barton's base | Guanidinium group of Arginine residues in peptides | Attachment of fluorescent labels, biotin, or other reporter groups. nih.gov | Fluorescence Microscopy, HPLC, MS |

| Dendrimer Functionalization | 1H-pyrazole-1-carboxamidine | Terminal amino groups on polymer/dendrimer backbones | Creation of cell-penetrating peptide analogues for drug/probe delivery. mdpi.com | Cell-based Assays, Imaging |

Advanced Spectroscopic and Mass Spectrometric Applications in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. The incorporation of ¹⁵N isotopes from Guanidine-15N3 hydrochloride significantly enhances the capabilities of NMR in studying guanidinium-containing biomolecules.

The guanidinium (B1211019) group of arginine residues is frequently involved in crucial biological interactions, such as those with phosphorylated proteins and nucleic acids. mpg.de ¹⁵N NMR spectroscopy provides a direct means to probe the chemical environment of these groups. The chemical shifts of the ¹⁵N nuclei in the guanidinium group are highly sensitive to their local environment, including solvent exposure and protonation state. nih.gov For instance, a polar, hydrogen-bond-donating solvent like water causes a significant deshielding effect on the terminal guanidine (B92328) nitrogens. nih.gov This sensitivity allows researchers to monitor changes in the local environment of arginine side chains, which can be indicative of conformational changes or binding events. However, it is important to note that solvent effects can be as substantial as those induced by changes in protonation, which requires careful interpretation of the data. nih.gov

Multidimensional NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are instrumental in resolving complex protein spectra and studying molecular interactions. These techniques correlate the chemical shifts of protons with their directly attached ¹⁵N nuclei, providing a unique fingerprint for each residue. For arginine side chains, however, rapid chemical exchange of the -NηH₂ amine protons with the solvent and restricted rotation around the Cζ–Nε bond can lead to significant line broadening, often making these correlations difficult to observe at physiological pH. nih.gov Despite these challenges, when detectable, these correlations offer valuable insights into the dynamics and interactions of the guanidinium group. The development of specialized pulse sequences and experimental conditions can help to overcome some of these limitations, enabling the study of mechanistic details of protein-ligand and protein-protein interactions involving arginine. nih.govresearchgate.net

To overcome the challenges associated with ¹H-detected NMR of the guanidinium group, dual labeling with both ¹³C and ¹⁵N isotopes has proven to be a powerful strategy. nih.gov This is often referred to as double labeling. protein-nmr.org.uk By detecting the ¹³Cζ carbon of the guanidinium group, a ¹³Cζ-detected ¹⁵N double-quantum NMR experiment can be performed. nih.gov This approach is insensitive to the exchange processes that broaden the ¹⁵Nη resonances, resulting in sharp and well-resolved spectra. nih.govresearchgate.net The ability to obtain high-resolution data for the terminal amine nitrogens opens up the possibility of measuring small but significant parameters, such as one-bond deuterium (B1214612) isotope shifts, which can be used to characterize salt-bridge formation in solution. nih.gov This enhanced spectral resolution provided by dual labeling is crucial for detailed structural and dynamic studies of arginine side chains in proteins. nih.govprotein-nmr.org.uk

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone of proteomics, enabling the large-scale identification and quantification of proteins. This compound plays a vital role in quantitative MS-based proteomics through stable isotope labeling.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics. creative-proteomics.comsigmaaldrich.com In this method, cells are grown in media where a standard "light" amino acid is replaced with a "heavy" isotopically labeled counterpart. creative-proteomics.comsigmaaldrich.com this compound can be used to synthesize ¹⁵N-labeled arginine, which is then incorporated into proteins during cell growth. nih.govopenaccesspub.org

The key principle of SILAC is that the "heavy" and "light" proteins are chemically identical and co-elute during liquid chromatography, but are distinguishable by the mass spectrometer due to the mass difference imparted by the stable isotopes. creative-proteomics.com By mixing cell populations grown in "heavy" and "light" media, the relative abundance of proteins between different experimental conditions can be accurately quantified by comparing the signal intensities of the corresponding peptide pairs. sigmaaldrich.comsigmaaldrich.com Since the enzyme trypsin cleaves proteins at lysine (B10760008) and arginine residues, using labeled arginine ensures that a large proportion of the resulting peptides are labeled, providing comprehensive quantitative data. creative-proteomics.com

A known challenge when using heavy arginine in SILAC is its potential metabolic conversion to proline, which can complicate quantification if not properly accounted for. nih.gov

Table 1: Key Features of SILAC using ¹⁵N-labeled Arginine

| Feature | Description |

| Principle | Metabolic incorporation of "heavy" ¹⁵N-arginine into proteins. |

| Application | Relative quantification of protein abundance between different cell populations. sigmaaldrich.com |

| Advantage | High accuracy and precision as labeling occurs in vivo, minimizing experimental variability. sigmaaldrich.com |

| Consideration | Potential for metabolic conversion of arginine to proline, requiring data correction. nih.gov |

Affinity-purification mass spectrometry (AP-MS) is a powerful technique for identifying protein-protein interactions. nih.gov This method involves using a "bait" protein to pull down its interacting "prey" proteins from a cell lysate. nih.gov The entire complex is then analyzed by mass spectrometry to identify the components.

The integration of SILAC with AP-MS provides a quantitative dimension to the analysis of protein interactomes. By labeling one cell population with heavy arginine (and/or lysine) and leaving another as a light control, specific interaction partners can be distinguished from non-specific background binders. True interactors will show a high heavy/light ratio, indicating their specific co-purification with the bait protein. This quantitative approach significantly enhances the confidence in identifying genuine protein-protein interactions and allows for the comparative analysis of interaction networks under different conditions. nih.govacs.org While Guanidine hydrochloride itself has been used to improve the efficiency of elution and digestion in AP-MS workflows, the isotopic labeling from this compound provides the quantitative power. nih.govacs.orgresearchgate.net

Investigations of Protein Unfolding and Conformational Changes via Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for characterizing proteins, including the study of their higher-order structure and conformational dynamics. A common strategy in protein mass spectrometry involves a "bottom-up" approach, where the protein is first denatured and then enzymatically digested into smaller peptides for analysis. researchgate.net Guanidine hydrochloride is a widely used denaturant in this process because it effectively disrupts the non-covalent interactions that maintain a protein's three-dimensional structure, breaking hydrogen bonds and unfolding the molecule. sigmaaldrich.com This unfolding process increases the solubility of otherwise insoluble proteins and makes the polypeptide chain more accessible to digestive enzymes like trypsin or Lys-C. researchgate.netsigmaaldrich.com

The use of isotopically labeled compounds is fundamental to many quantitative mass spectrometry workflows. medchemexpress.com For instance, stable isotope labeling by amino acids in cell culture (SILAC), isotope-coded affinity tags (ICAT), and isobaric tags for relative and absolute quantitation (iTRAQ) are standard methods for comparative proteomics. In the context of protein unfolding, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) rely on isotopic substitution to map solvent accessibility and protein dynamics. emerginginvestigators.org

While direct literature detailing extensive use of this compound specifically for MS-based unfolding studies is less common than for vibrational spectroscopy, its application can be inferred from established principles. Using an isotopically labeled denaturant could theoretically allow researchers to differentiate between the denaturant and protein adducts or to quantify denaturant-protein interactions within the mass spectrometer. After denaturation with guanidine hydrochloride, the unfolded protein is suitable for various downstream analyses, including enzymatic digestion followed by liquid chromatography-mass spectrometry (LC-MS) to identify the protein or characterize post-translational modifications. sigmaaldrich.com

Table 1: Role of Guanidine Hydrochloride in Protein Mass Spectrometry Workflow

| Step | Description | Purpose | Relevance of Isotopic Labeling |

|---|---|---|---|

| Denaturation | Protein is incubated in a solution containing a chaotropic agent, such as 6 M Guanidine Hydrochloride. sigmaaldrich.com | To unfold the protein's tertiary and secondary structures, increasing solubility and enzyme accessibility. sigmaaldrich.com | Using this compound would introduce a mass shift, potentially allowing for the distinction of denaturant-related ions from protein-derived ions in the mass spectrum. |

| Reduction & Alkylation | Disulfide bonds are cleaved (e.g., with DTT) and the resulting free thiols are capped (e.g., with iodoacetamide). | To prevent disulfide bonds from reforming, ensuring the protein remains in a linear, unfolded state. | This step is standard procedure following denaturation and is critical for accurate peptide mapping. |

| Digestion | A protease (e.g., Trypsin, Lys-C) is added to the denatured protein solution to cleave it into smaller peptides. | To generate peptides of a suitable mass range for analysis by mass spectrometry. | The efficiency of digestion is greatly enhanced by the initial denaturation step. researchgate.net |

| Mass Analysis | The resulting peptide mixture is analyzed by LC-MS/MS. | To identify the protein, map its sequence, and quantify its abundance. | Isotopic labels are central to quantitative proteomics for comparing protein levels between different samples. nih.gov |

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Two-Dimensional Infrared (2D-IR) spectroscopy, are invaluable for examining the secondary structure of proteins in solution. These methods probe the vibrations of the polypeptide backbone, particularly the amide I band, which is highly sensitive to conformational changes.

Two-Dimensional Infrared (2D-IR) Spectroscopy for Secondary Structure Analysis

Two-dimensional infrared (2D-IR) spectroscopy offers significantly higher resolution and sensitivity for analyzing protein secondary structure compared to conventional FTIR. sigmaaldrich.com It functions by exciting specific vibrational modes within the amide I' band and observing the response across the entire band, generating a 2D map that reveals couplings between different structural motifs. sigmaaldrich.com However, a major challenge in using guanidinium (Gdm⁺) as a denaturant for these studies is its strong infrared absorption band around 1600 cm⁻¹, which arises from a CN₃ antisymmetric stretch and NH₂ scissoring motion. emerginginvestigators.org This band directly overlaps with and overwhelms the protein's crucial amide I' signal (1600-1700 cm⁻¹), making it nearly impossible to observe structural changes during denaturation. sigmaaldrich.comemerginginvestigators.org

The use of isotopically labeled This compound (often in conjunction with ¹³C labeling, as Gdm-¹³C¹⁵N₃·Cl) elegantly solves this problem. The heavier isotopes shift the denaturant's absorption frequency downward by approximately 60 cm⁻¹, effectively clearing the spectral window needed to monitor the protein's amide I' band. sigmaaldrich.comemerginginvestigators.org

Research utilizing this approach has provided profound insights into the mechanism of denaturation. In a key study, 2D-IR spectroscopy was used to follow the denaturation of two model proteins: lysozyme (B549824) (which is predominantly α-helical) and α-chymotrypsin (which is rich in β-sheets). medchemexpress.comemerginginvestigators.orgnih.gov The findings revealed a striking difference in how Gdm⁺ affects these structures. Upon addition of the denaturant, α-chymotrypsin showed a complete loss of its β-sheet structure. sigmaaldrich.comemerginginvestigators.org In contrast, lysozyme retained most of its α-helical secondary structure even at high denaturant concentrations. medchemexpress.comemerginginvestigators.org These results strongly suggest that the denaturing action of guanidinium is significantly more effective at disrupting β-sheets than α-helices. medchemexpress.comnih.gov

Table 2: 2D-IR Analysis of Protein Denaturation with Gdm-¹³C¹⁵N₃·Cl

| Protein | Primary Secondary Structure | Observation upon Denaturation with Gdm-¹³C¹⁵N₃·Cl | Reference |

|---|---|---|---|

| Lysozyme | α-helical (41%) | Maintains most of its secondary structure. | medchemexpress.comemerginginvestigators.org |

| α-Chymotrypsin | β-sheet (34%) | Complete loss of β-sheet structure is observed. | sigmaaldrich.comemerginginvestigators.org |

Fourier Transform Infrared (FTIR) Spectroscopy in Mechanistic Studies

Fourier Transform Infrared (FTIR) spectroscopy is a more widely accessible technique that provides a direct probe of protein secondary structure. emerginginvestigators.org The shape and position of the amide I band (primarily C=O stretching vibrations of the peptide backbone) in an FTIR spectrum are characteristic of different structural elements. emerginginvestigators.org For instance, α-helices typically absorb around 1650 cm⁻¹, while β-sheets show characteristic bands near 1630 cm⁻¹ and 1670 cm⁻¹. emerginginvestigators.org A broad band centered around 1650 cm⁻¹ is indicative of a random coil or disordered structure. emerginginvestigators.org

As with 2D-IR, mechanistic studies of denaturation using FTIR are hampered by the spectral overlap between standard guanidine hydrochloride and the protein's amide I band. sigmaaldrich.comemerginginvestigators.org Careful digital subtraction of the denaturant's spectrum is possible but can be unreliable and prone to artifacts. researchgate.net The use of This compound circumvents this issue by shifting the denaturant's absorption band out of the amide I region, allowing for a clear and direct observation of changes in protein secondary structure as a function of denaturant concentration. sigmaaldrich.comemerginginvestigators.org This enables researchers to reliably monitor the loss of ordered structures like α-helices and β-sheets and the concomitant formation of disordered states during the unfolding process.

Table 3: Characteristic Amide I' Frequencies in FTIR Spectroscopy

| Secondary Structure | Typical Amide I' Frequency (cm⁻¹) | Reference |

|---|---|---|

| α-Helix | ~1650 | emerginginvestigators.org |

| β-Sheet | ~1630 and ~1670 | emerginginvestigators.org |

| Random Coil / Disordered | ~1650 (broad band) | emerginginvestigators.org |

Mechanistic Investigations of Biomolecular Interactions and Dynamics

Elucidating Protein Denaturation Mechanisms

Guanidine (B92328) hydrochloride is a widely recognized denaturant, and the isotopically labeled version, Guanidine-15N3 hydrochloride, provides a means to track the interactions of the guanidinium (B1211019) ion with proteins at a molecular level. medchemexpress.com

Research indicates that the guanidinium ion (Gdm+) exhibits differential effects on the various secondary structural motifs within proteins. acs.org Studies using two-dimensional infrared spectroscopy (2D-IR) on proteins with predominantly α-helical or β-sheet content have revealed that Gdm+ is significantly more effective at disrupting β-sheets than α-helices. acs.org Upon denaturation with this compound, β-sheet-rich proteins show a near-complete loss of their β-sheet structure, while α-helical proteins tend to retain a significant portion of their helical content. acs.org

This disparity in effect is thought to stem from the different forces stabilizing these two motifs. acs.org Hydrophobic interactions are more critical for the stability of β-sheets, and Gdm+ is believed to weaken these interactions by promoting the solvation of nonpolar side chains, thereby facilitating the separation of β-strands. acs.orgnih.gov In contrast, α-helices are stabilized more by the intrinsic helical propensity of their constituent amino acids and a well-defined hydrogen-bonding network. acs.org While Gdm+ can disrupt the tertiary structure surrounding α-helices by interacting with their hydrophobic faces, the helices themselves remain largely intact. acs.org

The unfolding pathway of α/β proteins in the presence of guanidinium chloride is also influenced by the relative solvent exposure of the α-helical and β-sheet regions. nih.gov The region with greater hydrophobic solvent exposure tends to be the first to melt in the presence of GdmCl. nih.gov

Table 1: Differential Impact of Guanidinium on Protein Secondary Structures

| Secondary Structure | Primary Stabilizing Forces | Observed Effect of Guanidinium | Putative Mechanism of Action |

|---|---|---|---|

| α-Helix | Intrinsic helical propensity of amino acids, Hydrogen bonds | Largely retained secondary structure, disruption of tertiary contacts | Promotes solvation of the hydrophobic side of the helix, but the core helical structure is less affected. acs.org |

| β-Sheet | Hydrophobic interactions between side chains, Hydrogen bonds | Complete loss of secondary structure | Efficiently disrupts hydrophobic interactions, promoting the separation of β-strands. acs.org |

Molecular dynamics simulations and spectroscopic studies have provided a detailed view of how guanidinium ions interact with proteins. nih.govrsc.org These studies suggest that the denaturing effect of guanidinium hydrochloride is primarily due to favorable interactions with the polar parts of proteins, with little to no favorable interaction with non-polar side chains. nih.govresearchgate.net

Guanidinium ions tend to accumulate at the protein surface, and this accumulation is linked to their denaturing activity. nih.gov Molecular dynamics simulations have shown that Gdm+ can engage in stacking interactions with planar amino acid side chains, such as those of arginine, tryptophan, and glutamine. nih.gov It can also interact, albeit more weakly, with hydrophobic surfaces composed of aliphatic side chains. nih.gov These interactions are distinct from those of other denaturants like urea, which primarily interact through hydrogen bonding. nih.gov

The interaction of Gdm+ with aromatic amino acids is influenced by hydration. acs.org Nonhydrated Gdm+ can interact via N-H···π interactions, while hydrated Gdm+ clusters are stabilized by stacking interactions facilitated by water-mediated hydrogen bonds. acs.org Favorable electrostatic interactions are a primary driving force for the accumulation of guanidinium ions near the protein surface, though van der Waals forces also play a role. rsc.org

Analysis of protein crystal structures reveals that guanidinium ions frequently form hydrogen bonds with proteins, primarily with the backbone amides of nonpolar amino acids and the side chains of polar and acidic amino acids. rsc.orguwindsor.ca Acidic residues like aspartate and glutamate (B1630785) show a particularly high likelihood of interacting with Gdm+. rsc.orguwindsor.ca

Guanidine hydrochloride can be used to induce the dissociation of protein inhibitor-serine protease complexes, providing a model system to study the molecular basis of protein denaturation. nih.govresearchgate.netingentaconnect.com The interactions that stabilize these complexes are analogous to those that stabilize the native state of a protein. nih.govingentaconnect.com The dissociation can be achieved at concentrations of guanidine hydrochloride where the individual inhibitor and protease molecules maintain their native structures. nih.govingentaconnect.com

Studies on the dissociation of turkey ovomucoid third domain variants from bovine α-chymotrypsin have shown that the presence of guanidine hydrochloride alters the association equilibrium constants. nih.govingentaconnect.com By measuring the free energy change associated with this dissociation as a function of guanidine hydrochloride concentration, researchers can quantify the denaturing effect. nih.govresearchgate.net These experiments support the consensus that the denaturing action of guanidinium is driven by its favorable interactions with the polar components of proteins. nih.govingentaconnect.com

Studies on Protein Folding and Assembly Pathways

Beyond its role as a denaturant, this compound is also instrumental in studying the mechanisms of protein folding and the assembly of protein complexes.

Guanidinium chloride is a known inhibitor of the molecular chaperone Hsp104 from Saccharomyces cerevisiae. nih.govd-nb.info Hsp104 is an AAA+ ATPase that plays a crucial role in cellular thermotolerance by dissolving protein aggregates and is also essential for the propagation of yeast prions. nih.govd-nb.info

The inhibitory effect of guanidinium chloride on Hsp104 is not due to its general denaturing properties. nih.gov Instead, it acts as an uncompetitive inhibitor of Hsp104's ATPase activity. nih.gov The guanidinium ion selectively binds to the nucleotide-bound, hexameric state of the chaperone. nih.gov This binding increases Hsp104's affinity for adenine (B156593) nucleotides and promotes the oligomerization of the chaperone that is dependent on nucleotide binding. nih.gov By perturbing the ATPase cycle of Hsp104, guanidinium chloride impairs its ability to disaggregate proteins and propagate prions. nih.gov

Mechanistic studies using the Hsp104 homolog ClpB have revealed that the guanidinium ion binds specifically to the active site of the N-terminal nucleotide-binding domain (NBD1). d-nb.info This interaction involves a conserved glutamate residue and a direct interaction with the bound nucleotide. d-nb.info This interference with a key catalytic residue and the modulation of nucleotide binding affinity are the proposed mechanisms for the specific inhibition of Hsp100 chaperones by guanidinium chloride. d-nb.info

Table 2: Mechanistic Details of Hsp104 Inhibition by Guanidinium

| Feature | Description |

|---|---|

| Inhibition Type | Uncompetitive inhibitor of ATPase activity. nih.gov |

| Binding Target | Selectively binds to the nucleotide-bound, hexameric state of Hsp104. nih.gov |

| Molecular Interaction | Binds to the active site of the N-terminal nucleotide-binding domain (NBD1), interacting with a conserved glutamate and the bound nucleotide. d-nb.info |

| Consequence of Binding | Increases affinity for adenine nucleotides, promotes nucleotide-dependent oligomerization, and perturbs the ATPase cycle. nih.gov |

| Functional Outcome | Impaired protein disaggregation and prion propagation. nih.gov |

In a fascinating example of its non-denaturing effects, guanidine hydrochloride has been found to reactivate a latent protein assembly pathway in budding yeast. curie.frnih.govnih.govelifesciences.org Specifically, it can rescue the function of certain septin mutants. curie.frnih.gov Septins are GTP-binding proteins that form hetero-oligomers and are components of the cytoskeleton. curie.frnih.gov In Saccharomyces cerevisiae, septins typically form hetero-octamers. curie.frnih.gov

However, in cdc10 mutants, the presence of guanidine hydrochloride promotes the assembly of non-native hexamers. curie.frnih.gov This occurs because the guanidinium ion, which shares similarities with the side chain of arginine, can occupy the site of a "missing" arginine residue in the Cdc3 septin subunit of S. cerevisiae. curie.frnih.govnih.gov This missing arginine is present in other fungal species where Cdc3 is an active GTPase and hexamers co-exist with octamers. curie.frnih.gov

By binding to this site, guanidinium appears to steer the Cdc3 protein into a conformation that favors the assembly of six-subunit complexes, effectively reactivating a latent assembly pathway that was suppressed during evolution to favor the formation of octamers. curie.frnih.govnih.gov This finding provides novel insights into the evolution of protein complex assembly and suggests that guanidinium can functionally substitute for arginine residues in vivo. nih.gov

Guanidinium-Mediated Molecular Recognition and Binding

The guanidinium group, the protonated form of guanidine, is a fundamental moiety in biological systems, most notably as the side chain of the amino acid arginine. Its planar, Y-shaped geometry and delocalized positive charge allow it to form strong, multifaceted noncovalent interactions, including bidentate hydrogen bonds with oxyanions and cation-π interactions with aromatic systems. researchgate.net The use of isotopically labeled this compound provides a powerful tool, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, to probe these interactions at an atomic level. The ¹⁵N labels serve as sensitive reporters on the electronic environment of the guanidinium group, allowing for detailed characterization of its binding and dynamic behavior in complex biomolecular systems.

Riboswitches are structured RNA elements within messenger RNA that bind directly to small molecule metabolites to regulate gene expression. nih.govnih.gov Several classes of riboswitches have been discovered that specifically recognize and bind the guanidinium cation. acs.orgribocentre.org The Guanidine-II riboswitch, found in various bacteria, is a translational "on-switch" that typically consists of two hairpin loops (P1 and P2). nih.govnih.gov The binding of guanidinium induces a conformational change, promoting a "kissing loop" interaction between the hairpins that facilitates translation initiation. nih.govresearchgate.net

The use of this compound has been instrumental in elucidating the binding mechanism. NMR studies on the Escherichia coli Guanidine-II riboswitch aptamer have confirmed that the ligand binding pocket is located within the conserved ACGR tetraloop of each hairpin. nih.govnih.govnih.gov Upon binding, the guanidinium cation is locked in place by a network of interactions. Crystal structures show extensive hydrogen bonding between the guanidinium's nitrogen atoms and the Hoogsteen face of a specific guanine (B1146940) base (G13), as well as with non-bridging phosphate (B84403) oxygens in the RNA backbone. nih.govnih.gov Additionally, cation-π stacking interactions between the planar guanidinium ion and guanine bases contribute significantly to binding stability. nih.gov

Studies on a P2 stem-loop from the Pseudomonas aeruginosa Guanidine-II riboswitch revealed that two guanidinium molecules bind cooperatively, one in each of the two hairpin loops, near the dimerization interface. nih.govnih.gov This cooperative binding is crucial for the riboswitch's function, stabilizing the active, dimerized conformation. Research has shown that the Guanidine-II riboswitch binds its ligand with significant affinity, with dissociation constants (K_D) reported to be in the micromolar range.

| Riboswitch Component | Organism | Key Interacting RNA Residues | Primary Interaction Types | Reported Dissociation Constant (KD) |

|---|---|---|---|---|

| P2 Stem-Loop | Pseudomonas aeruginosa | Guanine (in ACGR tetraloop), Phosphate Backbone | Hydrogen Bonding, Cation-π Stacking, Ionic Interactions nih.gov | ~25 µM uni-konstanz.de |

| Aptamer Domain | Escherichia coli | Guanosine (B1672433) G13, Phosphate Backbone nih.gov | Hydrogen Bonding, Cation-π Stacking nih.gov | Not Specified |

The specificity of the binding pocket ensures that the riboswitch can distinguish guanidinium from other cellular cations, a critical feature for its regulatory function. The use of ¹⁵N-labeled guanidine allows researchers to directly observe the ligand's state upon binding to the RNA, providing precise data on the hydrogen bonding network and the electronic changes that occur, which are key to understanding the switching mechanism. d-nb.info

The interactions observed in the guanidine riboswitch are archetypal of the broader role the guanidinium group plays in molecular recognition. Its ability to act as a potent hydrogen bond donor and engage in electrostatic and cation-π interactions makes it a key player in stabilizing specific protein-protein and protein-nucleic acid complexes. researchgate.netrsc.org this compound serves as an excellent model compound for studying these fundamental interactions, which are often mediated by the side chain of arginine residues in proteins.

A primary interaction motif is the "arginine fork," where the planar guanidinium group forms a pair of bidentate hydrogen bonds with the oxygen atoms of a carboxylate group (from aspartic or glutamic acid) or a phosphate group. rsc.orgresearchgate.net This salt bridge is exceptionally stable due to the geometric complementarity and the combination of hydrogen bonding and electrostatic attraction. researchgate.netresearchgate.net Analysis of protein-DNA crystal structures reveals that arginine side chains frequently interact with the phosphate backbone of DNA, forming these characteristic bidentate salt bridges that are crucial for complex stability. rsc.orgresearchgate.net Similarly, interactions with carboxylate groups on other proteins are fundamental to protein structure and function. researchgate.net

| Interaction Motif | Interacting Partner | Key Forces | Biological Context Example |

|---|---|---|---|

| Bidentate Salt Bridge (Arginine Fork) | Carboxylate (Asp, Glu), Phosphate (DNA/RNA, ATP) | Hydrogen Bonding, Electrostatic Attraction researchgate.netrsc.org | Protein-DNA binding, Histone-DNA interactions rsc.orgresearchgate.net |

| Cation-π Stacking | Aromatic Amino Acids (Trp, Tyr, Phe), Nucleobases (Guanine) | Electrostatic, van der Waals researchgate.netmdpi.com | Protein folding, Ligand binding in riboswitches nih.govpnas.org |

| Monodentate Hydrogen Bonding | Carbonyl oxygens, Ribose hydroxyls | Hydrogen Bonding researchgate.net | Protein secondary structure, RNA recognition ru.nlnih.gov |

Beyond the classic salt bridge, the guanidinium group's delocalized positive charge facilitates favorable cation-π interactions with the aromatic faces of amino acids like tryptophan, tyrosine, and phenylalanine, as well as RNA and DNA nucleobases. mdpi.compnas.org These interactions, while weaker than salt bridges, are vital for the correct positioning and orientation of molecules within binding pockets and at interfaces. Studies have shown that low concentrations of guanidinium hydrochloride can paradoxically stabilize certain proteins by binding specifically to surface pockets that normally accommodate arginine, thereby decreasing the protein's unfolding rate. nih.gov This highlights the specific, structure-stabilizing nature of these interactions, which are not merely due to general ionic effects. nih.gov The use of this compound in NMR and other spectroscopic techniques allows for the precise measurement of these weak but significant interactions, providing critical data for understanding and engineering biomolecular stability and recognition. meihonglab.com

Elucidation of Biochemical Pathways and Metabolic Flux Analysis

Tracing Nitrogen Metabolism and Turnover

The use of stable isotopes like ¹⁵N has revolutionized the study of metabolic pathways, providing a dynamic view of the flow of atoms through various molecular transformations. Guanidine-15N3 hydrochloride is particularly valuable for tracing the fate of guanidino nitrogen, a key functional group in numerous biological molecules.

Investigation of Guanidino Acid Biosynthesis Pathways

Guanidino acids are a class of compounds characterized by the presence of a guanidino group. A prominent example is guanidinoacetic acid (GAA), the immediate precursor to creatine, which plays a critical role in energy metabolism in muscle and nerve tissues. The biosynthesis of GAA from arginine and glycine (B1666218) is a key step in this pathway.

By supplying this compound to cellular or organismal systems, researchers can trace the incorporation of the ¹⁵N label into guanidino acids. This approach allows for the unambiguous identification and quantification of metabolites derived from the exogenous labeled guanidine (B92328). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect the ¹⁵N-labeled products. For instance, in a study investigating GAA synthesis, the detection of ¹⁵N-labeled GAA would confirm the pathway's activity and allow for the measurement of its production rate.

Table 1: Hypothetical Isotope Labeling in Guanidino Acid Biosynthesis

| Analyte | Labeling Status | Mass Shift (vs. Unlabeled) | Implication |

|---|---|---|---|

| Guanidinoacetic Acid | ¹⁵N-labeled | +3 Da | Direct incorporation from Guanidine-¹⁵N₃ |

| Creatine | ¹⁵N-labeled | +3 Da | Subsequent conversion from labeled GAA |

| Arginine | Unlabeled | 0 Da | Precursor, not directly labeled by Guanidine-¹⁵N₃ |

This table illustrates the expected mass shifts in key metabolites when tracing the guanidino acid pathway with this compound. The detection of these shifts provides direct evidence of the metabolic flow.

Application in Metabolic Flux Analysis for Labeled Substrates

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. Isotope labeling is a cornerstone of MFA. By introducing a labeled substrate like this compound and measuring the distribution of the label in downstream metabolites, it is possible to deduce the flow of atoms through the metabolic network.

In the context of nitrogen metabolism, this compound can be used to probe the fluxes of pathways involving guanidino groups. For example, in microorganisms that can utilize guanidine as a nitrogen source, MFA can elucidate the pathways of guanidine assimilation and its subsequent incorporation into amino acids and other nitrogenous compounds. The isotopic enrichment in these downstream molecules provides quantitative data for computational models of metabolic flux.

Biosynthetic Pathways of Guanidine-Containing Natural Products

Many natural products with significant biological activities contain a guanidine moiety. Understanding the biosynthetic pathways of these complex molecules is crucial for their potential biotechnological production and for the development of new therapeutic agents. This compound can be a key tool in these investigations.

Elucidation of Complex Natural Product Formation (e.g., Methotrexate (B535133), Tetrodotoxin Analogs)

Methotrexate: While not a natural product in the traditional sense, the synthesis of the antifolate drug methotrexate involves the incorporation of a pteridine (B1203161) ring system, which is structurally related to intermediates in purine (B94841) biosynthesis. Guanidine is a known precursor in some synthetic routes to pteridine rings. Although direct feeding studies with this compound for methotrexate biosynthesis are not prominently documented, the principle of using labeled precursors is well-established. For instance, studies have utilized ¹⁵N-labeled precursors to elucidate the formation of the pteridine core, demonstrating the feasibility of such an approach.

Tetrodotoxin Analogs: Tetrodotoxin (TTX) is a potent neurotoxin characterized by a unique cage-like structure containing a guanidinium (B1211019) group. acs.org The biosynthesis of TTX is a long-standing puzzle in natural product chemistry. h1.conih.gov It is hypothesized that the guanidinium moiety originates from arginine or a related precursor. Feeding experiments with ¹⁵N-labeled arginine have been proposed to trace the origin of the nitrogen atoms in the guanidinium group. Similarly, administering this compound in a TTX-producing organism could directly test the hypothesis of whether free guanidine can be incorporated into the TTX scaffold. The detection of ¹⁵N-labeled TTX or its biosynthetic intermediates would provide strong evidence for the involvement of a guanidine precursor. acs.org

Table 2: Potential Application of Guanidine-¹⁵N₃ Hydrochloride in Tracing Natural Product Biosynthesis

| Natural Product | Labeled Precursor | Expected Labeled Moiety | Analytical Technique | Research Goal |

|---|---|---|---|---|

| Tetrodotoxin | Guanidine-¹⁵N₃ hydrochloride | Guanidinium group | LC-MS/MS, HRMS | To confirm the direct incorporation of guanidine into the TTX structure. acs.org |

| Saxitoxin (B1146349) | Guanidine-¹⁵N₃ hydrochloride | Both guanidinium groups | NMR, Mass Spectrometry | To elucidate the origin of the two distinct guanidinium groups in the saxitoxin core. |

This table outlines the potential use of this compound as a tracer in elucidating the biosynthetic pathways of complex guanidine-containing natural products.

Role of Guanidinium in Cellular Processes

The guanidinium group, the protonated form of guanidine, is positively charged at physiological pH and can form multiple hydrogen bonds. These properties are crucial for its role in various cellular processes. While this compound is primarily a tracer for metabolic pathways, its use in biophysical studies can also provide insights into the interactions of the guanidinium group. For example, ¹⁵N NMR can be used to study the binding of guanidinium-containing molecules to proteins and nucleic acids, providing information on the local environment and dynamics of the guanidinium group upon binding.

Computational and Theoretical Studies of Guanidine 15n3 Hydrochloride Systems

Quantum Mechanical and Molecular Dynamics Simulations

Computational and theoretical methods, particularly quantum mechanical (QM) and molecular dynamics (MD) simulations, have become indispensable tools for investigating the behavior of guanidinium (B1211019) ions, the cationic form of guanidine (B92328), in various chemical and biological environments. The use of isotopically labeled Guanidine-15N3 hydrochloride allows for specific tracking and analysis in complex systems.

Ab Initio Calculations for Electronic Structure and Reactivity

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide detailed insights into the electronic structure and reactivity of the guanidinium cation. These calculations are crucial for understanding its stability, charge distribution, and interactions.

Studies have shown that the positive charge in the guanidinium cation is delocalized across the central carbon and three nitrogen atoms, contributing to its planar structure and weak hydration properties. rsc.org Ab initio molecular dynamics simulations have established the existence of stable, stacked like-charge ion pairs between two guanidinium cations in water. cas.cz This counter-intuitive stability is attributed to the amphiphilic nature of the guanidinium ion and van der Waals interactions, which overcome direct electrostatic repulsion. cas.cz

Molecular Dynamics Simulations of Guanidinium-Biomolecule Interactions

Molecular dynamics (MD) simulations are extensively used to explore the interactions between the guanidinium ion and various biomolecules, shedding light on its role as a protein denaturant. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular interactions.

MD simulations have revealed that guanidinium ions tend to accumulate at protein surfaces. researchgate.net They can interact with planar amino-acid side chains such as arginine, tryptophan, and glutamine through stacking interactions. researchgate.net Furthermore, guanidinium ions show preferential interactions with aromatic groups over aliphatic groups. nih.gov This is due to favorable cation-π interactions with the aromatic side chains. nih.gov The simulations indicate that these interactions with aromatic residues are a significant factor in the denaturing activity of guanidinium chloride. nih.gov

In the context of protein unfolding, microsecond-long MD simulations of ubiquitin in the presence of guanidinium chloride have shown that the protein unfolds through intermediate states. rsc.org The accumulation of guanidinium ions near specific residues, driven by favorable electrostatic and van der Waals interactions, destabilizes crucial intra-residue interactions that maintain the protein's three-dimensional structure. rsc.org

Simulations have also been employed to study the interaction of guanidinium with nucleic acid structures, such as the Guanidine-II aptamer. These studies aim to understand the factors governing ligand binding and the conformational changes in the aptamer upon binding. oup.com

Prediction of Complexation Modes and Binding Energies

Computational methods are also used to predict the specific ways in_guanidinium ions bind to other molecules and the strength of these interactions.

For instance, quantum mechanical cluster studies have calculated the stability of the guanidinium-guanidinium contact ion pair in water. These calculations showed that a contact ion pair with twelve water molecules is a weakly stable structure. cas.cz In the context of protein interactions, simulations can identify potential binding modes and estimate the binding energies involved. For example, the interaction of guanidinium with a model helical peptide, melittin, showed enhanced densities of the ion at specific locations on the peptide surface due to stacking with planar side chains. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method that is widely used to study the electronic properties and reactivity of molecules. It has been instrumental in elucidating the mechanistic details of reactions involving the guanidinium ion and its interactions with other molecules.

Mechanistic Pathway Analysis of Chemical Reactions Involving Guanidinium

DFT has also been used to investigate the degradation mechanisms of polymers containing guanidinium-based cationic functional groups, which is relevant for applications like anion exchange membranes. arizona.edu These studies calculate the Gibbs free energies of reaction and activation for reactions with hydroxide (B78521) ions, providing insights into the stability of these materials. arizona.edu

Furthermore, DFT has shed light on the role of the guanidinium cation in catalysis. It has been shown that the guanidinium moiety can act as a Lewis acid, participating in and facilitating cyclization reactions. academie-sciences.fr

Investigation of Intermolecular Interactions (e.g., with Carbon Dioxide)

The interaction of guanidine and its protonated form, guanidinium, with carbon dioxide (CO2) is an area of significant interest for CO2 capture technologies. DFT studies have been crucial in understanding the nature and strength of these interactions.

Research has shown that while the non-covalent interaction between a single guanidine molecule and CO2 is relatively weak, a cooperative effect is observed in larger clusters. rsc.org DFT calculations at the M06-2X/6-311++G** level revealed that in a (Guanidine–CO2)8 cluster, a strong covalent N–C bond is formed, leading to a nearly five-fold increase in the interaction energy compared to a single G⋯CO2 complex. rsc.org This transformation from a weak non-covalent interaction to a strong covalent one is attributed to the formation of (Guanidinium+)–(CO2−) zwitterionic species, which are stabilized in a cyclic arrangement by strong intermolecular hydrogen bonds. rsc.orgresearchgate.net

DFT modeling has also been used to compare the interaction of CO2 with various aqueous amines, including guanidine. acs.org These studies analyze the thermodynamics and kinetics of carbamate (B1207046) and bicarbonate formation, providing valuable data for the design of efficient CO2 capture systems. acs.org The findings indicate that guanidine can be a promising adsorbent for CO2 due to the strong, cooperative nature of its interaction. rsc.orgresearchgate.net

Advanced Modeling for Spectroscopic Data Interpretation

The interpretation of complex spectroscopic data for isotopically labeled compounds such as this compound heavily relies on advanced computational and theoretical modeling. These models provide a foundational framework for understanding the vibrational modes and electronic properties of the molecule, enabling a detailed correlation between experimental spectra and underlying molecular structures and dynamics. The primary goals of these computational approaches are to accurately predict spectroscopic features and to provide a basis for the quantitative analysis of experimental results.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for these purposes. nih.govacs.org By approximating the electron density of the molecule, DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and corresponding infrared (IR) and Raman intensities. For this compound, the isotopic substitution of nitrogen-14 (¹⁴N) with nitrogen-15 (B135050) (¹⁵N) introduces a significant mass change, which in turn alters the vibrational frequencies of the molecule. This isotopic shift is particularly useful in complex environments, such as in protein denaturation studies, where the vibrational signals of guanidinium ions might overlap with those of the protein backbone. acs.org The use of isotopically labeled this compound, often in conjunction with carbon-13 (¹³C) labeling, helps to create a distinct spectral window for the guanidinium ion, free from overlapping absorptions. acs.org

Advanced modeling for the spectroscopic data interpretation of this compound typically involves a multi-step process. Initially, the molecular structure of the guanidinium-15N3 cation is optimized using a selected DFT functional and basis set. Common choices include the B3LYP functional with basis sets like 6-311++G(d,p), which provide a good balance between computational cost and accuracy for vibrational frequency calculations. nih.gov Following geometry optimization, harmonic vibrational frequencies are calculated. These theoretical frequencies often exhibit a systematic deviation from experimental values due to the neglect of anharmonicity and the idealized gas-phase conditions of the calculation. To bridge this gap, scaling factors are often applied to the computed frequencies to improve their agreement with experimental data.

A more advanced approach involves the calculation of anharmonic frequencies, which provides a more accurate prediction of the experimental vibrational spectrum. Furthermore, computational models can simulate the effects of the solvent environment, which is crucial for interpreting spectra of this compound in aqueous solutions where it is commonly used. Implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models, where individual solvent molecules are included in the calculation, can be employed to account for solute-solvent interactions. acs.org

Two-dimensional infrared (2D-IR) spectroscopy is a powerful technique for studying molecular structures and their dynamics on ultrafast timescales. acs.org The interpretation of 2D-IR spectra is particularly reliant on computational modeling. For this compound, theoretical models are used to simulate the 2D-IR spectra, which helps in assigning the cross-peaks that arise from couplings between different vibrational modes. This information is invaluable for understanding the interactions of the guanidinium ion with its environment, such as its role in protein denaturation. acs.org

The combination of isotopic labeling and advanced computational modeling provides a robust framework for the detailed interpretation of the spectroscopic data of this compound. This synergy allows researchers to extract precise structural and dynamic information that would be otherwise inaccessible from experimental data alone.

Table of Theoretical vs. Experimental Vibrational Frequencies

The following table presents a hypothetical comparison between experimentally observed and computationally predicted vibrational frequencies for the Guanidinium-15N3 cation. The theoretical values are typically obtained from DFT calculations and may be scaled to improve agreement with experimental data. The assignments correspond to the primary vibrational motion of the atoms.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

| ν_as(¹⁵N-C-¹⁵N) | ~1600 | ~1605 | Antisymmetric C-¹⁵N₃ stretch |

| δ(¹⁵NH₂) | ~1550 | ~1555 | ¹⁵NH₂ scissoring |

| ν_s(¹⁵N-C-¹⁵N) | ~1000 | ~1005 | Symmetric C-¹⁵N₃ stretch |

| ρ(¹⁵NH₂) | ~1150 | ~1155 | ¹⁵NH₂ rocking |

Note: The values presented in this table are illustrative and based on typical vibrational frequencies for guanidinium salts. Actual experimental and calculated values may vary depending on the specific conditions and computational methods used.

Table of Computational Parameters

This table outlines typical parameters used in DFT calculations for modeling the vibrational spectra of this compound.

| Parameter | Specification | Purpose |

| Software | Gaussian, ORCA, etc. | Quantum chemistry calculations |

| Method | Density Functional Theory (DFT) | Electronic structure and energy calculation |

| Functional | B3LYP, M06-2X, etc. | Approximation for the exchange-correlation energy |

| Basis Set | 6-311++G(d,p), aug-cc-pVTZ, etc. | Mathematical description of atomic orbitals |

| Solvent Model | PCM, SMD, or explicit solvent | To account for the effect of the solvent |

| Frequency Scaling | Empirical scaling factors | To correct for anharmonicity and method deficiencies |

Q & A

Basic Research Questions

Q. What are the key identifiers and physicochemical properties of Guanidine-<sup>15</sup>N3 hydrochloride critical for experimental reproducibility?

- Answer : Guanidine-<sup>15</sup>N3 hydrochloride (CAS: 121616-39-5) is a stable isotope-labeled compound with the molecular formula CH5<sup>15</sup>N3·HCl. Key properties include a molecular weight of 96.56 g/mol, high solubility in water and alcohol, and a refractive index between 1.5430–1.5450 at 20°C . Its isotopic purity (>98% <sup>15</sup>N enrichment) must be verified via mass spectrometry or nuclear magnetic resonance (NMR) to ensure consistency in quantitative studies .

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 121616-39-5 | |

| Solubility | Freely soluble in H2O, ethanol | |

| Refractive Index (20°C) | 1.5430–1.5450 |

Q. What safety protocols are critical when handling Guanidine-<sup>15</sup>N3 hydrochloride in laboratory settings?

- Answer : Follow OSHA-compliant safety measures:

- PPE : Wear nitrile gloves (tested via ANSELL Chemical Resistance Guide), eye protection, and lab coats. Avoid skin contact due to potential irritation .

- Engineering Controls : Use fume hoods to prevent inhalation of dust/aerosols .

- First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .

- Storage : Keep in airtight containers at room temperature, away from moisture and incompatible substances (e.g., strong oxidizers) .

Q. How does the isotopic labeling in Guanidine-<sup>15</sup>N3 hydrochloride influence its application in protein denaturation studies compared to non-isotopic analogs?

- Answer : The <sup>15</sup>N labeling allows precise tracking of nitrogen-containing metabolites or protein folding intermediates via mass spectrometry. Unlike non-isotopic guanidine HCl, it minimizes background noise in isotopic tracer experiments, enabling accurate quantification of denaturation kinetics . However, researchers must account for potential isotopic effects on hydrogen bonding, which may slightly alter denaturation efficiency .

Advanced Research Questions

Q. What experimental design considerations are essential when incorporating Guanidine-<sup>15</sup>N3 hydrochloride into metabolic flux analysis studies?

- Answer :

- Isotopic Purity : Validate using high-resolution LC-MS/MS to ensure ≥98% <sup>15</sup>N enrichment, as impurities can skew flux calculations .

- Dosing Strategy : Optimize concentration gradients (e.g., 0.5–6 M) to balance denaturation efficacy and cellular toxicity .

- Controls : Include non-labeled guanidine HCl and blank samples to distinguish isotopic signals from natural abundance <sup>14</sup>N .

Q. How can researchers address discrepancies in isotopic enrichment data when using Guanidine-<sup>15</sup>N3 hydrochloride in tracer experiments?

- Answer : Common discrepancies arise from:

- Sample Contamination : Cross-check with blank runs to identify carryover .

- Instrument Calibration : Use certified <sup>15</sup>N standards (e.g., <sup>15</sup>N-urea) to calibrate mass spectrometers .

- Data Normalization : Apply correction factors for natural <sup>15</sup>N abundance (0.37%) in biological matrices .

- Example Workflow :

1. Pre-experiment: Validate compound purity via NMR.

2. During experiment: Spike internal standards (e.g., <sup>13</sup>C-glucose) to monitor instrument drift.

3. Post-experiment: Normalize data using software like XCMS or MetaboAnalyst [[17, 22]].

Q. What advanced analytical techniques are required to validate the isotopic purity of Guanidine-<sup>15</sup>N3 hydrochloride in synthetic chemistry applications?

- Answer :

-

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion clusters (e.g., [M+H]<sup>+</sup> at m/z 96.56) with isotopic pattern matching .

-

<sup>15</sup>N NMR : Peaks at δ ~75–85 ppm (vs. <sup>14</sup>N at δ ~0 ppm) confirm labeling .

-

Elemental Analysis (EA) : Measure %N content; deviations >1% indicate impurities .

Technique Target Metric Acceptable Range HRMS Isotopic Purity ≥98% <sup>15</sup>N <sup>15</sup>N NMR Chemical Shift (δ) 75–85 ppm EA Nitrogen Content 43.5–44.5%

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.